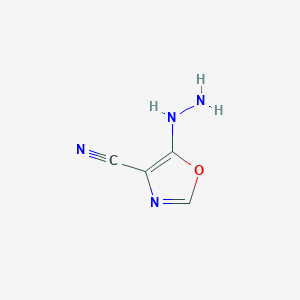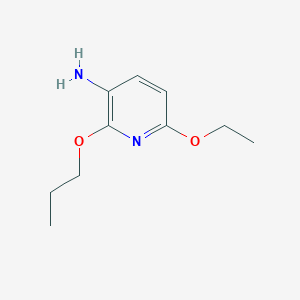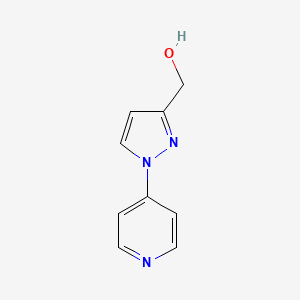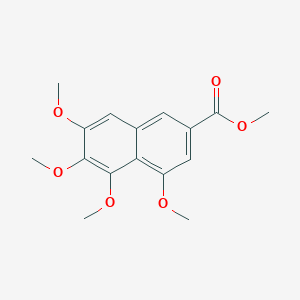
4-Cyano-5-hydrazinooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-5-hydrazinooxazole is a heterocyclic compound that features both cyano and hydrazino functional groups attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-hydrazinooxazole typically involves the reaction of cyanoacetohydrazide with appropriate reagents under controlled conditions. One common method involves the cyclization of cyanoacetohydrazide with formamide or other suitable cyclizing agents . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-5-hydrazinooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Cyano-5-hydrazinooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-Cyano-5-hydrazinooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydrazino group can participate in hydrogen bonding and other interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-5-aminooxazole: Similar in structure but with an amino group instead of a hydrazino group.
5-Cyano-4-hydrazinooxazole: The positions of the cyano and hydrazino groups are reversed.
4-Cyano-5-hydrazinopyrimidine: A pyrimidine ring instead of an oxazole ring.
Uniqueness
4-Cyano-5-hydrazinooxazole is unique due to the presence of both cyano and hydrazino groups on the oxazole ring, which provides distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C4H4N4O |
|---|---|
Poids moléculaire |
124.10 g/mol |
Nom IUPAC |
5-hydrazinyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C4H4N4O/c5-1-3-4(8-6)9-2-7-3/h2,8H,6H2 |
Clé InChI |
KCRPHPIJFZGWNB-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(O1)NN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)

![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)

![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)



![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)



![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
